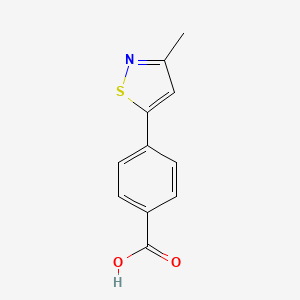
(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine
Übersicht
Beschreibung
(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine, also known as CPMP, is a synthetic piperazine derivative that has been studied for its potential applications in various scientific research fields. It is a cyclic sulfonamide that has been used in a range of research applications due to its unique chemical structure. CPMP has been studied for its ability to act as a ligand or substrate in enzymatic reactions, as well as its potential to act as a prodrug.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine Applications
Pharmaceutical Synthesis: The compound (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine can be utilized in the synthesis of various pharmaceuticals. Its unique structure, featuring a cyclopropane ring and a sulfonyl group, makes it a valuable intermediate in creating new chemical entities with potential therapeutic effects. For instance, it could be used to develop novel antidepressants or antipsychotics due to its ability to interact with central nervous system receptors.
Agricultural Chemicals: In agriculture, this compound may serve as a precursor in the synthesis of pesticides or herbicides. The sulfonyl group, in particular, is known for its ability to disrupt the biological pathways of pests and weeds, leading to the development of more effective and targeted agricultural chemicals.
Material Science: The cyclopropane ring provides a rigid and strained structure that could be beneficial in the design of new materials. For example, polymers incorporating this compound could exhibit enhanced strength and durability, making them suitable for use in high-performance applications.
Catalysis: (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine might act as a ligand in catalytic systems due to its potential to coordinate with metals. This could lead to advancements in catalysis, particularly in asymmetric synthesis, where the chirality of the compound could induce enantioselectivity in chemical reactions.
Biochemical Research: Researchers could employ this compound in biochemical studies, particularly in probing the structure and function of enzymes. Its ability to mimic certain biological molecules could make it a useful tool in understanding enzyme-substrate interactions and in the development of enzyme inhibitors.
Environmental Science: In environmental science, this compound’s derivatives could be explored for their ability to remove pollutants from water or soil. The sulfonyl group, for instance, might bind to heavy metals or organic contaminants, aiding in their extraction and purification from environmental samples.
Nanotechnology: The unique geometry of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine could be exploited in the field of nanotechnology. It could be used to create nanoscale structures or devices, particularly in the development of molecular machines or sensors.
Neuroscience: Given its potential activity in the central nervous system, this compound could be used in neuroscience research to study neurotransmitter pathways. It might serve as a probe to understand the mechanisms of neurological disorders and aid in the discovery of new treatments.
Each of these applications leverages the unique chemical properties of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine, demonstrating its versatility and potential across various fields of scientific research. While the search results did not provide specific applications for this compound, the analysis above is based on the general chemical properties and potential uses of compounds with similar structural features .
Wirkmechanismus
Target of Action
It is known that sulfonylureas, a class of compounds to which (2r)-1-(cyclopropanesulfonyl)-2-methylpiperazine may belong, primarily target atp-sensitive potassium channels in the pancreatic beta-cell . These channels are a complex of two proteins: a pore-forming subunit (Kir6.2) and a drug-binding subunit (SUR1), which functions as the receptor for sulfonylureas .
Mode of Action
The mode of action of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine is likely similar to that of other sulfonylureas. These compounds exert their hypoglycaemic effects by stimulating insulin secretion from the pancreatic beta-cell . Their primary mechanism of action is to close ATP-sensitive potassium channels in the beta-cell plasma membrane, initiating a chain of events which results in insulin release .
Biochemical Pathways
The biochemical pathways affected by (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine are likely related to insulin secretion and glucose regulation, given the compound’s potential similarity to sulfonylureas . By closing ATP-sensitive potassium channels, the compound may trigger a cascade of events leading to insulin release . This can have downstream effects on various biochemical pathways related to glucose metabolism.
Pharmacokinetics
The pharmacokinetics of a drug determine the onset, duration, and intensity of its effect . Factors such as absorption, distribution, metabolism, and excretion (ADME) properties can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine’s action are likely related to its potential role in stimulating insulin secretion . This could lead to a decrease in blood glucose levels, which is a common therapeutic goal in the treatment of non-insulin dependent diabetes mellitus .
Action Environment
The action, efficacy, and stability of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH levels, presence of other compounds, and individual patient factors like age, sex, and genetic makeup
Eigenschaften
IUPAC Name |
(2R)-1-cyclopropylsulfonyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEOXMMDJCQBBK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




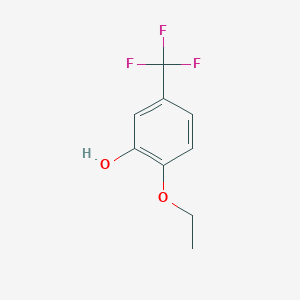
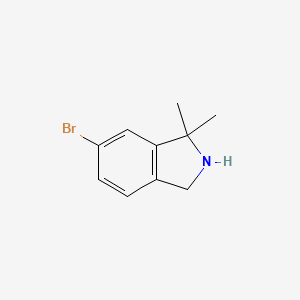


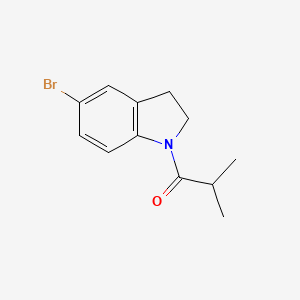


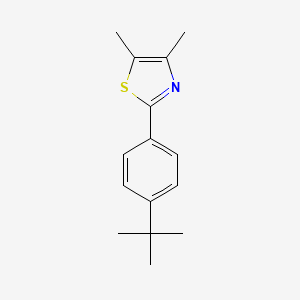
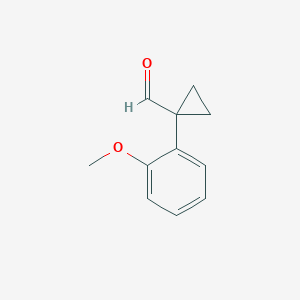
![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)


